1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea
Description
The compound 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by three distinct structural motifs:
- A 5-methoxy-2-methyl-substituted indole moiety linked via an ethyl chain.
- A 2-methoxyphenyl group attached to the thiourea nitrogen.
- A pyridin-3-ylmethyl group on the opposing thiourea nitrogen.
This structure combines aromatic, heterocyclic, and electron-donating substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-21(22-15-20(31-2)10-11-23(22)28-18)12-14-30(17-19-7-6-13-27-16-19)26(33)29-24-8-4-5-9-25(24)32-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVMKXOSRPERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea, is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them important synthetic drug molecules with a broad spectrum of biological activities.
Mode of Action
Indole derivatives in general have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ normal functions, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways
Pharmacokinetics
The solubility of a compound in methanol can provide some insight into its potential bioavailability, as solubility can influence absorption and distribution within the body.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that these compounds can have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. For the compound , a method involving the reaction of appropriate indole and pyridine derivatives with thiocyanate precursors is employed. The resulting structure incorporates various functional groups that are crucial for its biological activity.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 8.0 | Inhibition of cell cycle progression |
| HeLa | 6.0 | Modulation of signaling pathways |
Recent studies indicate that the compound exhibits IC50 values in the low micromolar range, demonstrating potent activity against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
A recent study investigated the effects of this thiourea derivative on human leukemia cell lines, revealing an IC50 value of 1.5 µM, indicating strong efficacy against resistant cancer cells . Another study focused on its antioxidant properties, where it demonstrated significant free radical scavenging activity with an IC50 value of 52 µg/mL in DPPH assays .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis.
- Inhibition of Kinases: It has been shown to inhibit specific kinases involved in cancer progression.
- Antioxidant Properties: The presence of methoxy groups enhances its ability to scavenge free radicals.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiourea derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related indole-linked thioureas possess selective cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study on similar compounds demonstrated that they effectively inhibited the growth of human glioblastoma and melanoma cells, suggesting a promising avenue for cancer treatment .
Anticonvulsant Properties
Thiourea compounds have also been evaluated for their anticonvulsant effects. The structure of this compound allows for potential interaction with neuronal pathways, which could lead to the modulation of seizure activity.
Research Insight : A related study indicated that thiazole-integrated thioureas exhibited anticonvulsant activity through modulation of neurotransmitter systems, which may be relevant for this compound's pharmacological profile .
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has been documented in various studies. This compound's unique structure may enhance its efficacy against bacterial and fungal strains.
Example Findings : Research has highlighted the effectiveness of thiourea derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea typically involves multi-step organic reactions, including the formation of thiourea from isothiocyanates and amines.
Key Steps in Synthesis:
- Formation of Indole Derivative : Synthesis begins with the preparation of the indole scaffold.
- Thiourea Formation : The reaction between an amine and isothiocyanate leads to the formation of the thiourea moiety.
- Final Coupling Reactions : The final product is obtained through coupling reactions involving methoxyphenyl and pyridine substituents.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Indole Modifications: The 5-methoxy group in the target compound (vs. 2-Methyl substitution on the indole (common in ) likely increases steric bulk, affecting conformational flexibility and receptor interactions.
Phenyl Group SARs :
- 2-Methoxy (target) vs. 4-fluoro (): Methoxy groups donate electrons via resonance, whereas fluorine is electron-withdrawing. This difference could modulate hydrogen-bonding or π-π stacking interactions with enzymes like HIV-1 reverse transcriptase (RT) .
Heterocyclic Influence: Pyridin-3-ylmethyl (target) vs. Replacement with thiophen-2-ylmethyl () introduces sulfur-based hydrophobicity, which may alter solubility and membrane permeability.
Physicochemical Properties
- Smaller analogs (e.g., ) may have better pharmacokinetic profiles.
Q & A
Q. What are the recommended synthetic routes for this thiourea derivative, and how can purity be optimized?
Methodological Answer: A two-step approach is often employed:
Intermediate Synthesis : React 5-methoxy-2-methylindole with ethyl bromide or a similar alkylating agent to introduce the ethyl linker.
Thiourea Formation : Use potassium thiocyanate (KSCN) and acyl chlorides (e.g., pivaloyl chloride) to generate the thiourea core .
Purity Optimization :
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy groups at 5- and 2-positions, pyridinylmethyl linkage).
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] peak matching CHNOS).
- FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm) and aromatic C-H stretches .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin receptors due to indole and pyridine moieties). Parameterize the thiourea group’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters for receptor activation).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed thiourea or oxidized indole derivatives) that may confound bioactivity .
- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophores .
Q. What strategies optimize stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis (e.g., thiourea → urea).
- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive groups. Confirm stability via dynamic light scattering (DLS) .
Experimental Design & Data Analysis
Q. How to design assays for evaluating kinase inhibition potential?
Methodological Answer:
Q. What statistical methods address variability in synthetic yield?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial design to test variables (e.g., temperature, solvent polarity, reagent stoichiometry).
- ANOVA Analysis : Identify significant factors (p<0.05) and optimize conditions via response surface methodology (RSM) .
Structural & Mechanistic Studies
Q. How to elucidate intermolecular interactions in the crystal lattice?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
